Coixinden B
Description
Coixinden B is a bioactive compound isolated from Coix lachryma-jobi (Job’s tears), a plant widely studied for its pharmacological properties. Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria, and demonstrates antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation . Its discovery in the mid-2000s marked a significant advancement in understanding the phytochemical diversity of Coix species, which have been used in traditional medicine for anti-inflammatory and antitumor purposes .
Properties
CAS No. |
151466-74-9 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(1-hydroxy-3,5-dimethoxyinden-1-yl)ethanone |
InChI |
InChI=1S/C13H14O4/c1-8(14)13(15)7-12(17-3)10-6-9(16-2)4-5-11(10)13/h4-7,15H,1-3H3 |
InChI Key |
BIUULCNWWFDCPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=C(C2=C1C=CC(=C2)OC)OC)O |
Canonical SMILES |
CC(=O)C1(C=C(C2=C1C=CC(=C2)OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Coixinden A
- Structural Similarity : Coixinden A, isolated alongside Coixinden B, shares a core cyclic structure but differs in side-chain modifications, including hydroxylation patterns .
Functional Comparison :
Property This compound Coixinden A Antimicrobial Activity MIC₅₀: 8 µg/mL (S. aureus) MIC₅₀: 12 µg/mL (S. aureus) Antioxidant Capacity IC₅₀: 45 µM (DPPH assay) IC₅₀: 58 µM (DPPH assay) This compound shows superior antimicrobial and antioxidant potency, likely due to enhanced electron-donating groups in its structure .
Curcumin
- Functional Overlap : Both compounds exhibit antioxidant and anti-inflammatory properties.
- Key Differences :
- Mechanism : Curcumin acts via NF-κB pathway inhibition, while this compound’s anti-inflammatory effects are linked to COX-2 suppression .
- Bioavailability : Curcumin has poor aqueous solubility (<1 µg/mL), whereas this compound’s solubility in polar solvents (e.g., 22 µg/mL in water) enhances its pharmacological applicability .
Chlorinated Dibenzofurans
- Structural Contrast : Unlike this compound’s peptide-like structure, chlorinated dibenzofurans (e.g., TCDD) are aromatic hydrocarbons with toxicological profiles .
- Functional Divergence: While this compound is nontoxic at therapeutic doses (LD₅₀ > 2 g/kg in mice), TCDD exhibits extreme toxicity (LD₅₀: 0.6 µg/kg in rats) due to aryl hydrocarbon receptor activation .
Limitations in Comparative Studies
- Data Scarcity : Few studies directly compare this compound with analogues. For example, its interaction with transition metals (e.g., iron or copper complexes) remains unexplored, unlike well-studied ligands like phosphine-alkene hybrids .
- Assay Variability : Antioxidant assays (e.g., DPPH vs. FRAP) yield inconsistent potency rankings for this compound and its peers, highlighting the need for standardized protocols .
Q & A
Basic Research Questions
Q. How can researchers formulate a scientifically rigorous research question for studying Coixinden B’s pharmacological mechanisms?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. For example:
- Feasibility: Ensure access to validated assays (e.g., in vitro enzyme inhibition tests).
- Novelty: Identify gaps via systematic literature reviews (e.g., lack of data on this compound’s interaction with cytochrome P450 enzymes).
- Relevance: Align with broader therapeutic goals (e.g., anticancer properties). Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical contexts .
Q. What strategies are critical for conducting a comprehensive literature review on this compound’s bioactivity?
- Methodological Answer :
-
Step 1 : Use Boolean operators (AND/OR/NOT) in databases like PubMed to filter studies (e.g., "this compound AND apoptosis NOT industrial production").
-
Step 2 : Prioritize peer-reviewed journals with high impact factors and avoid non-academic sources (e.g., ).
-
Step 3 : Organize findings into a comparative table (Table 1) to highlight contradictions (e.g., conflicting IC50 values across studies) .
Table 1 : Key contradictions in this compound bioactivity studies
Study Target Pathway IC50 (μM) Model System Reference A NF-κB 12.3 HeLa cells B MAPK 8.7 MCF-7 cells
Q. How should hypotheses about this compound’s therapeutic efficacy be structured to ensure testability?
- Methodological Answer : Avoid broad statements (e.g., “this compound treats cancer”). Instead, specify mechanisms:
- Example: “this compound inhibits STAT3 phosphorylation in triple-negative breast cancer cells by ≥50% at 10 μM, as measured by Western blot.”
- Rationale: Link background (STAT3’s role in oncogenesis) to measurable outcomes (phosphorylation levels) .
Advanced Research Questions
Q. What experimental design principles mitigate reproducibility issues in this compound synthesis protocols?
- Methodological Answer :
- Optimization : Use factorial design (e.g., varying temperature, solvent polarity) to identify critical synthesis parameters.
- Validation : Include controls (e.g., commercial this compound standards) and report purity via HPLC-MS (>95% purity threshold).
- Reporting : Follow Beilstein Journal guidelines: detail ≥3 independent replicates in main text; raw spectral data in supplementary files .
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data?
- Methodological Answer : Apply triangulation:
- Analytical :
- Compare LC-MS/MS (plasma) vs. microdialysis (tissue) data.
- Adjust for variables (e.g., animal strain, dosing regimen).
- Statistical : Use false discovery rate (FDR) controls (Benjamini-Hochberg procedure) to address multiple comparisons in -omics datasets .
Q. What advanced statistical methods are appropriate for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer :
- Modeling : Nonlinear mixed-effects models (NLMEM) to account for inter-individual variability.
- Sensitivity Analysis : Monte Carlo simulations to test robustness against assay noise (e.g., ±15% coefficient of variation).
- Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) for transparency in model assumptions .
Data Integrity and Ethical Considerations
Q. How should researchers address ethical standards when using human-derived cell lines treated with this compound?
- Methodological Answer :
- Documentation : Obtain IRB approval for cell line provenance (e.g., ATCC authentication).
- Data Anonymization : Exclude patient metadata in public datasets.
- Compliance : Reference NIH guidelines for in vitro research (e.g., informed consent waived for commercial cell lines) .
Q. What protocols ensure secure and reproducible storage of this compound research data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
